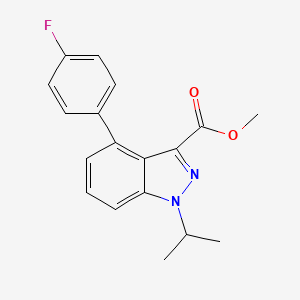

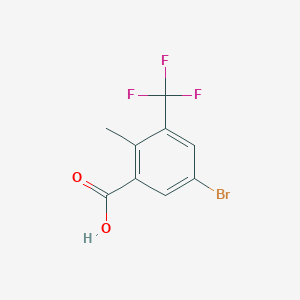

![molecular formula C9H10F3N B1445398 [2-(2,2,2-Trifluoroethyl)phenyl]methanamine CAS No. 1393562-74-7](/img/structure/B1445398.png)

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Trifluoroethyl Fatty Acid Esters

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine: is utilized in the synthesis of complex trifluoroethyl fatty acid esters . These esters are synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . This process is carried out at room temperature and does not require any additional additives, providing a green and efficient method for producing these esters .

Flame Retardant for Lithium-Ion Batteries

In the field of energy storage, particularly for lithium-ion batteries (LIBs), this compound is used to create a significant flame retardant additive, tris (2,2,2-trifluoroethyl) phosphite (TTFP) . TTFP is employed to enhance the thermal stability of LIB electrolytes, effectively delaying exothermic peaks, reducing heat generation, and improving safety parameters like flash point and self-extinguishing time .

Polymerization Monomers

Unsaturated fatty acid 2,2,2-trifluoroethyl esters , such as trifluoroethyl methacrylate and trifluoroethyl undec-10-enoate, are exploited as reliable polymerization monomers . These monomers are used for preparing anion-exchange membranes and drug delivery agents, showcasing the versatility of the trifluoroethyl group in polymer chemistry .

Green Biosurfactants

The trifluoroethyl group is also incorporated into sugar fatty acid esters, which serve as nonionic green biosurfactants . These biosurfactants find applications in food, cosmetics, and pharmaceutical industries due to their biodegradable and non-toxic nature .

Antioxidative and Antibacterial Activities

Fatty acid esters with the trifluoroethyl group, such as polyglycerol, sucrose, and steroid fatty acid esters, exhibit antioxidative or antibacterial activities . These properties are beneficial for various applications in health and environmental sciences .

C–H Functionalization in Organic Synthesis

The compound is involved in the C–H functionalization of indoles, a key reaction in organic synthesis . This methodology allows for the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions, with high functional group tolerance .

Mecanismo De Acción

Target of Action

Related compounds such as 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol have been found to interact with the oxysterols receptor lxr-beta .

Mode of Action

It’s worth noting that similar compounds have been found to catalyze the attachment of tyrosine to trna (tyr) in a two-step reaction: tyrosine is first activated by atp to form tyr-amp and then transferred to the acceptor end of trna (tyr) .

Biochemical Pathways

Related compounds have been found to regulate cholesterol uptake , which suggests that [2-(2,2,2-Trifluoroethyl)phenyl]methanamine may also influence lipid metabolism pathways.

Result of Action

Related compounds have been found to regulate cholesterol uptake , suggesting that [2-(2,2,2-Trifluoroethyl)phenyl]methanamine may have similar effects.

Propiedades

IUPAC Name |

[2-(2,2,2-trifluoroethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRJPAJYPWNTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)

![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)

![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)

![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)

![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)